3-bromo-N-(3-chloro-4-methoxyphenyl)-4-ethoxybenzamide
Overview
Description
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, methoxy, and ethoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor, followed by chlorination and methoxylation. The ethoxy group is introduced through an etherification reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, methoxy, and ethoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-chloro-4-methoxyphenyl)benzamide
- 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
Uniqueness
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-ethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-3-22-14-6-4-10(8-12(14)17)16(20)19-11-5-7-15(21-2)13(18)9-11/h4-9H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJDSOEMSPYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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